

Essential Safety and Operational Guide for Handling FLS-359

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Compound of Interest

Compound Name: FLS-359

Cat. No.: B15585466

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For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the selective, allosteric SIRT2 inhibitor, **FLS-359**. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety and Handling

While a specific Safety Data Sheet (SDS) for **FLS-359** is not publicly available, a comprehensive review of available literature and data on similar sirtuin 2 (SIRT2) inhibitors allows for the formulation of robust safety and handling protocols. **FLS-359** has been shown to have minimal cellular toxicity in specific assays and has been utilized in in vivo animal studies. [1][2][3] Nevertheless, it is imperative to handle this compound with the standard care accorded to all novel research chemicals.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure the safety of laboratory personnel.

PPE Category	Item	Specification
Eye Protection	Safety Glasses or Goggles	Must be worn at all times in the laboratory.
Hand Protection	Nitrile Gloves	Standard laboratory grade. Change gloves immediately if contaminated.
Body Protection	Laboratory Coat	Fully buttoned to protect skin and clothing.
Respiratory Protection	Not generally required	Use in a well-ventilated area. A fume hood is recommended for handling the powdered form.

Emergency Procedures

Situation	Procedure
Eye Contact	Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Skin Contact	Remove contaminated clothing. Wash affected area with soap and water. Seek medical attention if irritation persists.
Inhalation	Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion	Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plans

Storage

Condition	Specification
Temperature	Store at -20°C for long-term storage.
Atmosphere	Store in a dry, well-ventilated place. Keep container tightly closed.
Light	Protect from light.

Disposal Plan

All waste materials contaminated with **FLS-359** should be considered chemical waste.

Waste Type	Disposal Method
Solid Waste	Collect in a designated, labeled, and sealed container.
Liquid Waste	Collect in a designated, labeled, and sealed container.
Contaminated Sharps	Dispose of in a designated sharps container.

Dispose of all waste in accordance with local, state, and federal regulations.

Physicochemical and Pharmacokinetic Data

The following tables summarize key quantitative data for **FLS-359**.

Property	Value	Reference
Molecular Formula	C ₂₇ H ₂₆ N ₆ S	
Molecular Weight	466.6 g/mol	
CAS Number	2309398-79-4	[4]
Appearance	Crystalline solid	[1]
Purity	>98% (or as specified by supplier)	
Solubility	Soluble in DMSO	

Parameter	Value	Species	Dosing	Reference
IC ₅₀ (SIRT2)	~3 µM	In vitro	N/A	[1][5]
IC ₅₀ (SIRT1 & SIRT3)	>100 µM	In vitro	N/A	[1][5]
CC ₅₀ (Akata cells)	>100 µM	In vitro	N/A	[1]
Plasma Half-life (t _{1/2})	~6 hours	Mouse	50 mg/kg, oral	[1]
Maximal Plasma Concentration (C _{max})	89 µM	Mouse	50 mg/kg, oral	[1]
Area Under the Curve (AUC)	713 µM•h/mL	Mouse	50 mg/kg, oral	[1]

Experimental Protocols

In Vitro Antiviral Activity Assay (Human Cytomegalovirus - HCMV)

This protocol details the methodology to assess the antiviral efficacy of **FLS-359** against HCMV in cell culture.

1. Cell Culture and Infection:

- Culture human diploid lung fibroblasts (e.g., MRC-5) in appropriate media.
- Seed cells in multi-well plates and grow to confluence.
- Infect confluent monolayers with a reporter-expressing HCMV strain (e.g., TB40/E-mCherry-UL99eGFP) at a low multiplicity of infection (MOI) of 0.01 IU/cell.[2]
- Adsorb the virus for 1-2 hours at 37°C.

2. **FLS-359** Treatment:

- Prepare a stock solution of **FLS-359** in DMSO.
- Following viral adsorption, remove the inoculum and add fresh media containing various concentrations of **FLS-359** (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO).

3. Incubation and Analysis:

- Incubate the plates for 7 days at 37°C in a humidified CO₂ incubator.[2]
- Quantify the area of viral spread by measuring the fluorescence of the reporter protein (e.g., mCherry) using an automated imager or fluorescence microscope.
- Determine the IC₅₀ value, the concentration of **FLS-359** that inhibits viral spread by 50%, by fitting the dose-response data to a non-linear regression curve.[1][2]

In Vivo Antiviral Efficacy Study (Mouse Model)

This protocol outlines a general workflow for evaluating the in vivo antiviral activity of **FLS-359**.

1. Animal Model:

- Utilize immunodeficient mice (e.g., NOD/Shi-scid/IL-2R^γnull - NOG mice) to allow for human cell engraftment and HCMV infection.[1]

2. Gelfoam-Fibroblast Implantation:

- Infect MRC-5 cells with HCMV in vitro.
- Embed the infected cells in a Gelfoam sponge.
- Surgically implant the Gelfoam subcutaneously into the flanks of the mice.[6]

3. **FLS-359** Administration:

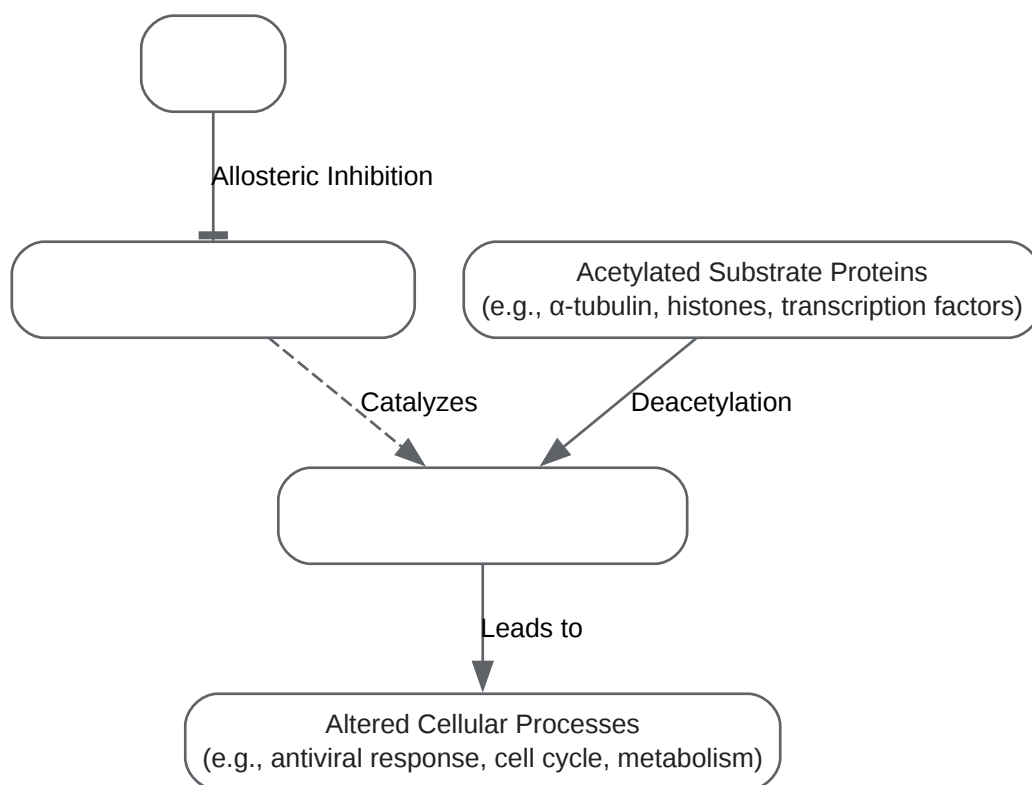
- Prepare **FLS-359** for oral administration (e.g., in 0.5% methylcellulose).
- Administer **FLS-359** to the mice at a specified dose (e.g., 50 mg/kg) via oral gavage, twice daily for a predetermined duration (e.g., 11-14 days).[1]
- Include a vehicle control group.

4. Efficacy Assessment:

- At the end of the treatment period, harvest the Gelfoam implants.
- Quantify the viral load within the implants using methods such as quantitative PCR (qPCR) for viral DNA or plaque assays for infectious virus titers.
- Compare the viral loads between the **FLS-359**-treated and vehicle-treated groups to determine the in vivo efficacy.

Signaling Pathways and Mechanisms of Action

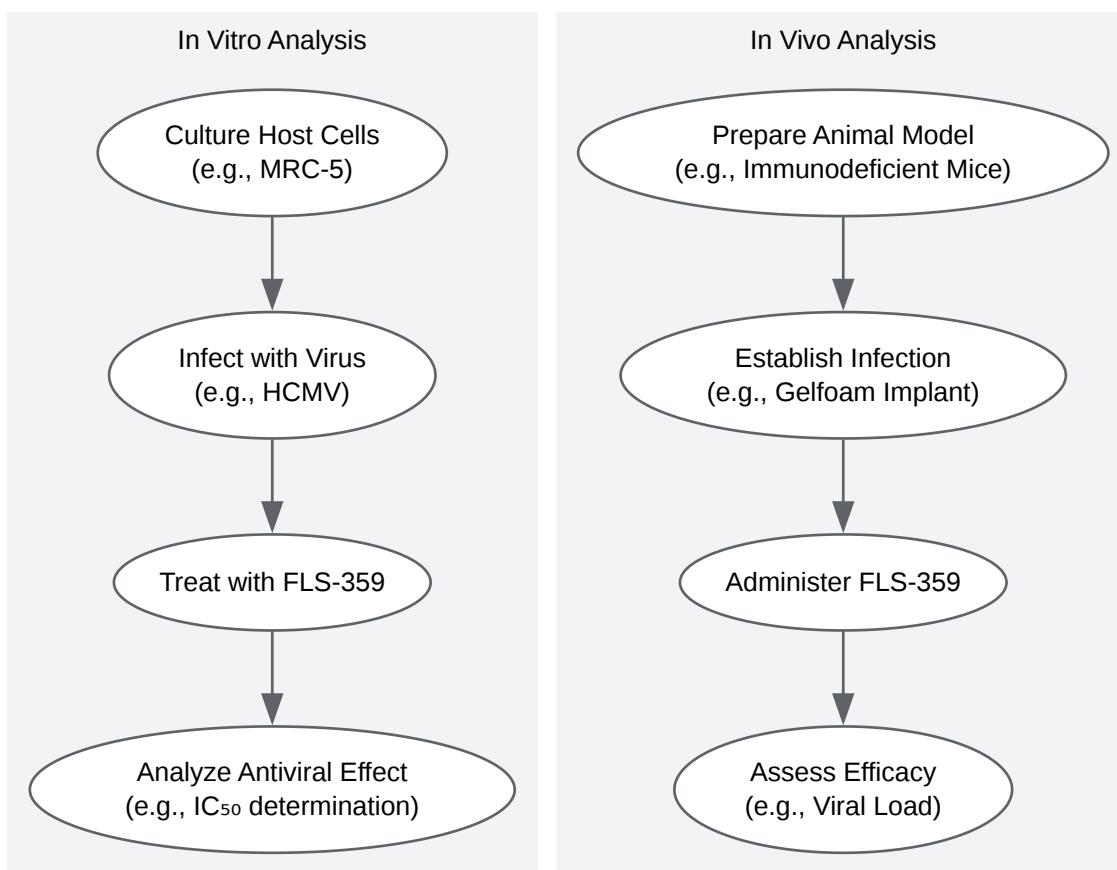
FLS-359 is an allosteric inhibitor of Sirtuin 2 (SIRT2), an NAD⁺-dependent deacetylase.[1][5] SIRT2 has a broad range of cellular substrates and is involved in the regulation of various signaling pathways. The inhibition of SIRT2 by **FLS-359** can therefore have diverse downstream effects.



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Mechanism of **FLS-359** action as a SIRT2 inhibitor.

By inhibiting SIRT2, **FLS-359** prevents the deacetylation of various protein substrates. This leads to the accumulation of acetylated proteins, which in turn modulates downstream cellular processes, including the host antiviral response.



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Experimental workflow for assessing the antiviral activity of **FLS-359**.

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- To cite this document: BenchChem. [Essential Safety and Operational Guide for Handling FLS-359]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585466#personal-protective-equipment-for-handling-fls-359]

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